molecular formula C11H13ClN4O B3012415 [(5-Chloropyrazin-2-yl)methyl](methyl)[(5-methyl-1,2-oxazol-3-yl)methyl]amine CAS No. 1808878-62-7

[(5-Chloropyrazin-2-yl)methyl](methyl)[(5-methyl-1,2-oxazol-3-yl)methyl]amine

Cat. No.: B3012415
CAS No.: 1808878-62-7
M. Wt: 252.7
InChI Key: LQBPYYAQYWYULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine is a complex organic compound that features a pyrazine ring substituted with a chloromethyl group and an oxazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyrazine to obtain 5-chloropyrazine. This intermediate is then reacted with formaldehyde and a secondary amine to introduce the methyl group. The oxazole ring is synthesized separately through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile. Finally, the two components are coupled under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen functionalities or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases to deprotonate nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of amines, ethers, or thioethers.

Scientific Research Applications

(5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine: Features both pyrazine and oxazole rings, making it unique in its structural complexity.

    (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine: Similar in structure but may have different substituents on the pyrazine or oxazole rings.

Uniqueness

The uniqueness of (5-Chloropyrazin-2-yl)methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amine lies in its combination of pyrazine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-8-3-9(15-17-8)6-16(2)7-10-4-14-11(12)5-13-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBPYYAQYWYULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.